1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving calcium channel modulation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which can modulate calcium influx in cells. This modulation affects various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The compound’s fluorophenyl group may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular diseases.
Nicardipine: Used for its vasodilatory effects in the management of hypertension and angina.
Uniqueness
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its stability, bioavailability, and target specificity compared to other dihydropyridine derivatives.
Biological Activity
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1206801-35-5) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Molecular Formula : C₁₃H₁₀FNO₃
- Molecular Weight : 247.22 g/mol
- Boiling Point : Approximately 428.9 °C (predicted)
- Density : 1.394 g/cm³ (predicted)
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A notable study identified a substituted analogue that acted as a potent Met kinase inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This compound advanced into phase I clinical trials due to its favorable pharmacokinetic and safety profiles .
Table 1: Summary of Anticancer Studies
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes relevant to cancer progression and metabolism. The substitution patterns on the pyridine ring significantly influence enzyme potency and selectivity, suggesting that structural modifications can enhance biological activity .
Insecticidal and Fungicidal Activity
In addition to its anticancer properties, the compound has shown promise in agrochemical applications. It demonstrated good larvicidal activity against pests such as the oriental armyworm and diamondback moth, with lethality rates reaching up to 100% at certain concentrations. Furthermore, it exhibited significant fungicidal effects against various fungal pathogens .
Table 2: Summary of Insecticidal and Fungicidal Activities
Compound | Target Organism | Concentration (mg/L) | Lethality Rate (%) |
---|---|---|---|
Compound A | Mythimna separata | 200 | 60 |
Compound B | Plutella xylostella | 200 | 100 |
Compound C | Rhizoctonia cerealis | Variable | Up to 69.2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance, its role as a Met kinase inhibitor is crucial in disrupting signaling pathways that promote tumor growth and metastasis . Additionally, the structural features of the compound allow for effective binding and inhibition of target enzymes involved in pest metabolism.
Case Studies
Several case studies have highlighted the efficacy of this compound in both laboratory settings and preclinical trials:
- Tumor Xenograft Studies : In vivo studies using human cancer cell lines have shown promising results with significant reductions in tumor size following treatment with derivatives of this compound.
- Agricultural Applications : Field trials demonstrated effective pest control using formulations containing this compound, leading to reduced crop damage and improved yields.
Properties
CAS No. |
1206801-35-5 |
---|---|
Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18) |
InChI Key |
HYPPRVKRONOGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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